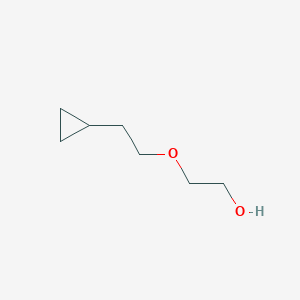

2-(2-cyclopropylethoxy)ethan-1-ol

Description

2-(2-cyclopropylethoxy)ethan-1-ol is an organic compound with the molecular formula C7H14O2. It is characterized by the presence of a cyclopropyl group attached to an ethoxyethanol moiety.

Properties

IUPAC Name |

2-(2-cyclopropylethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-4-6-9-5-3-7-1-2-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJINEOLRXEBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropylethoxy)ethan-1-ol typically involves the reaction of cyclopropyl ethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-(2-cyclopropylethoxy)ethan-1-ol can be achieved through continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropylethoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products Formed

Oxidation: Cyclopropyl ethoxy acetic acid.

Reduction: Cyclopropyl ethoxy ethane.

Substitution: Cyclopropyl ethoxy ethyl halides or amines.

Scientific Research Applications

2-(2-cyclopropylethoxy)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-cyclopropylethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

2-(2-iodophenoxy)ethanol: Similar in structure but contains an iodine atom instead of a cyclopropyl group.

Phenoxyethanol: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

2-(2-cyclopropylethoxy)ethan-1-ol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .

Biological Activity

2-(2-Cyclopropylethoxy)ethan-1-ol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and significant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-cyclopropylethoxy)ethan-1-ol can be described as follows:

- Chemical Formula : C₈H₁₄O

- CAS Number : 1693631-63-8

The presence of the cyclopropyl group is notable as it may influence the compound's interaction with biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacteria and fungi | |

| Anti-inflammatory | Possible inhibition of COX enzymes | |

| Cytotoxicity | Effects on cancer cell lines |

Case Study Analysis

A recent study explored the biological activities of structurally related compounds. For instance, certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that 2-(2-cyclopropylethoxy)ethan-1-ol may also possess selective cytotoxic properties.

In another investigation, compounds with similar ether functionalities were tested for anti-inflammatory effects. These studies revealed that certain analogs could effectively suppress COX-2 activity, which is crucial in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital in predicting the biological activity of 2-(2-cyclopropylethoxy)ethan-1-ol. The following points summarize key observations from related compounds:

- Hydrophobicity : The presence of cyclopropyl enhances lipophilicity, potentially improving membrane permeability.

- Functional Groups : The hydroxyl group (–OH) is essential for hydrogen bonding interactions with biological targets.

- Size and Shape : The cyclopropyl ring may confer unique steric properties that influence receptor binding.

Future Directions

Further research is required to elucidate the precise mechanisms through which 2-(2-cyclopropylethoxy)ethan-1-ol exerts its biological effects. Potential areas for exploration include:

- In vitro and In vivo Studies : Comprehensive testing on various cell lines and animal models to assess toxicity and therapeutic potential.

- Mechanistic Studies : Investigating specific pathways affected by the compound to understand its role in inflammation or microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.